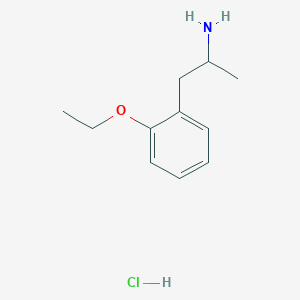

1-(2-ethoxyphenyl)propan-2-amine hydrochloride

Description

1-(2-ethoxyphenyl)propan-2-amine hydrochloride is a substituted phenethylamine derivative characterized by an ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring and a secondary amine group on the propane chain, forming a hydrochloride salt. The ethoxy substituent likely influences lipophilicity and receptor-binding affinity compared to other substituted amphetamines .

Properties

IUPAC Name |

1-(2-ethoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-3-13-11-7-5-4-6-10(11)8-9(2)12;/h4-7,9H,3,8,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKAFYGNEUREAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CC(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)propan-2-amine hydrochloride typically involves the reaction of 2-ethoxybenzaldehyde with nitroethane to form 2-ethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 1-(2-ethoxyphenyl)propan-2-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The nitro group in the intermediate can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted phenylpropan-2-amines.

Scientific Research Applications

1-(2-ethoxyphenyl)propan-2-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies related to neurotransmitter function and receptor binding.

Industry: Used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

Substituents on the phenyl ring significantly alter physicochemical properties. Key comparisons include:

| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 1-(2-ethoxyphenyl)propan-2-amine hydrochloride | 2-ethoxy | Not reported | Ortho-substituted ethoxy; hydrochloride |

| 1-(4-fluorophenyl)propan-2-amine hydrochloride | 4-fluoro | Not reported | Para-substituted halogen; higher polarity |

| 1-(3-(trifluoromethyl)phenyl)propan-2-amine HCl | 3-CF₃ | Not reported | Electron-withdrawing CF₃ group; metabolic stability |

| Ortetamine HCl (1-(2-methylphenyl)propan-2-amine) | 2-methyl | Not reported | Ortho-methyl; controlled substance |

| 1-(2-bromophenyl)propan-2-amine hydrochloride | 2-bromo | 250.57 | Ortho-bromo; increased steric hindrance |

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) enhance metabolic stability but may reduce CNS penetration, whereas electron-donating groups (e.g., methoxy) increase lipophilicity .

Pharmacological and Metabolic Profiles

- 1-(3-(trifluoromethyl)phenyl)propan-2-amine HCl (nFFA) : A major metabolite of fenfluramine, nFFA inhibits serotonin reuptake and modulates σ-1 receptors. It exhibits minimal CYP450 inhibition, reducing drug-drug interaction risks .

- Ortetamine HCl : A controlled substance with stimulant properties due to its structural similarity to amphetamine. The ortho-methyl group may delay metabolism compared to unsubstituted analogs .

- 1-(4-Methoxyphenyl)propan-2-amine HCl : Intermediate in tamsulosin synthesis; the para-methoxy group enhances α₁-adrenergic receptor selectivity .

- 4-EA-NBOMe HCl : A benzyl-substituted derivative with potent 5-HT₂A receptor agonism, highlighting the impact of N-benzylation on psychedelic activity .

Market and Regulatory Status

- 1-(4-fluorophenyl)propan-2-amine HCl : Market reports (2020–2025) indicate growing demand in pharmaceutical intermediates, driven by applications in antidepressants and ADHD therapies .

Challenges and Opportunities

- Challenges: Limited pharmacokinetic data for ortho-substituted derivatives; regulatory scrutiny of phenethylamine analogs.

- Opportunities: Exploration of 2-ethoxy substitution in serotonin/dopamine modulators; development as a non-controlled research tool .

Biological Activity

1-(2-Ethoxyphenyl)propan-2-amine hydrochloride, a compound with the CAS number 135048-83-8, is a member of the phenethylamine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethoxy group attached to a phenyl ring, which is further connected to a propan-2-amine structure. This configuration suggests potential interactions with various biological targets, particularly in neurotransmission and receptor modulation.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related phenethylamines have shown activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

These values suggest that derivatives of this compound could be developed as potential antimicrobial agents targeting resistant bacterial strains .

Antifungal Activity

In addition to its antibacterial properties, studies have reported antifungal activity against species such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi ranged from 16.69 to 78.23 µM for C. albicans, indicating a moderate level of antifungal efficacy .

The proposed mechanism of action for this compound involves interference with bacterial cell wall synthesis and disruption of cellular processes through the generation of reactive oxygen species (ROS). This mechanism is common among many phenethylamines, which can affect cellular integrity and viability .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various phenethylamines, including derivatives similar to the target compound. Results indicated that specific structural modifications could enhance activity against resistant strains of bacteria .

- Toxicity Assessment : In vitro assessments have shown that while the compound exhibits antibacterial properties, it also requires careful evaluation regarding cytotoxicity towards human cells. Initial findings suggest low toxicity levels at effective concentrations .

- Pharmacokinetic Studies : Research into the pharmacokinetics of similar compounds revealed favorable absorption characteristics, suggesting that derivatives could be optimized for better bioavailability and therapeutic effectiveness .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-ethoxyphenyl)propan-2-amine hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves reductive amination of 2-ethoxyphenylacetone with ammonium acetate and sodium cyanoborohydride in methanol, followed by hydrochloride salt formation. Purification via recrystallization in ethanol/water mixtures (1:3 v/v) ensures ≥95% purity. Confirm purity using HPLC with UV detection at 254 nm and compare retention times against standards .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and amine protonation. Infrared (IR) spectroscopy confirms the presence of the hydrochloride salt (N–H stretch at 2500–3000 cm⁻¹). X-ray crystallography provides definitive structural validation for crystalline forms .

Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode achieves nanogram-level sensitivity. Use deuterated internal standards (e.g., 1-(2-ethoxyphenyl)propan-2-amine-d₃ hydrochloride) to correct for matrix effects. Validate methods per ICH guidelines with linearity (R² > 0.99) and recovery rates (85–115%) .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro receptor binding data and in vivo pharmacological outcomes for this compound?

- Methodological Answer : Conduct orthogonal assays to validate receptor interactions:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, kₐ).

- Functional cAMP Assays : Assess G-protein coupling efficiency in transfected HEK293 cells.

- Pharmacokinetic Profiling : Correlate plasma/tissue concentrations with behavioral outcomes in rodent models. Discrepancies may arise from metabolite activity or off-target effects, requiring metabolomic profiling .

Q. What strategies are effective for resolving discrepancies in spectral data (e.g., NMR vs. mass spectrometry) during structural elucidation?

- Methodological Answer : Employ 2D NMR techniques (COSY, HSQC) to resolve overlapping proton signals. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) clarifies fragmentation pathways. For stereochemical ambiguities, use vibrational circular dichroism (VCD) or X-ray crystallography .

Q. What computational approaches can predict the metabolic pathways of this compound to guide experimental design?

- Methodological Answer : Apply density functional theory (DFT) to model CYP450-mediated oxidation sites (e.g., ethoxy group demethylation). Use software like Schrödinger’s ADMET Predictor or MetaDrug® to simulate phase I/II metabolism. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. How can multi-omics data integration improve understanding of this compound's polypharmacological effects?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways affected by the compound. Use bioinformatics tools (e.g., STRING, KEGG) to identify enriched pathways. Validate findings with CRISPR-Cas9 knockout models of implicated receptors/enzymes .

Q. What methodological considerations are critical when studying the compound's stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH over 6 months. Monitor degradation products via UPLC-PDA. Use Arrhenius modeling to predict shelf-life. For pH stability, incubate in buffers (pH 1–9) and quantify intact compound via LC-MS. Store lyophilized powder at -20°C in desiccated conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.